LogP Differential: 2.3-Fold Lipophilicity Increase Versus Non-Chlorinated Parent Confers Predictable Membrane Permeability Advantage
The target compound exhibits a computed LogP of 2.0029 , whereas the non-chlorinated analog methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 108128-12-7) has a computed LogP of 0.8578 [1]. This represents a ΔLogP of +1.145, corresponding to an approximately 14-fold increase in calculated octanol–water partition coefficient. The increased lipophilicity is a direct consequence of the 5-chloro substituent and is quantitatively predictable. In the context of CNS drug discovery, LogP values in the 2–3 range are within the optimal window for blood–brain barrier penetration, whereas the sub-1.0 LogP of the des-chloro analog places it below commonly accepted CNS drug-likeness thresholds [2]. For peripherally targeted programs, the higher LogP may reduce aqueous solubility but improve passive membrane permeability, a trade-off that must be managed rather than discovered.
| Evidence Dimension | Lipophilicity — computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.0029 |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 108128-12-7): LogP = 0.8578 |
| Quantified Difference | ΔLogP = +1.145; ~14-fold increase in calculated partition coefficient |
| Conditions | Computed LogP values from vendor-provided computational chemistry data; specific algorithm not disclosed but consistent across Chemscene and Chembase platforms |
Why This Matters
For procurement, the LogP differential means that SAR series built from the 5-chloro compound will have predictably different ADME behavior than those using the non-chlorinated scaffold—selecting the wrong starting material introduces a lipophilicity offset that cannot be corrected by downstream modifications alone.
- [1] Chembase. Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, CAS 108128-12-7. Computational Data: LogP 0.85781235. View Source
- [2] Mérour JY, Routier S, Suzenet F, Joseph B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19935–19979. Discussion of azaindole Lipinski properties and ADME-tox modulation. View Source
